

Amcenestrant (SAR439859) chemical structure and properties

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Compound of Interest

Compound Name: Amcenestrant

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Amcenestrant (SAR439859): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcenestrant, also known as SAR439859, is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD).^{[1][2]} It was developed for the treatment of estrogen receptor-positive (ER+) breast cancer.^[3] As a SERD, **amcenestrant** is designed to both antagonize and induce the degradation of the estrogen receptor, a key driver of tumor growth in ER+ breast cancers.^[2] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. Although its clinical development was discontinued, the data gathered on **amcenestrant** remains valuable for the ongoing research and development of endocrine therapies.

Chemical Structure and Properties

Amcenestrant is a complex small molecule with a distinct chemical structure that facilitates its high-affinity binding to the estrogen receptor.

Chemical Identifiers

Identifier	Value
IUPAC Name	6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[4]annulene-2-carboxylic acid[5]
CAS Number	2114339-57-8[6]
Synonyms	SAR439859, SAR-439859[2]

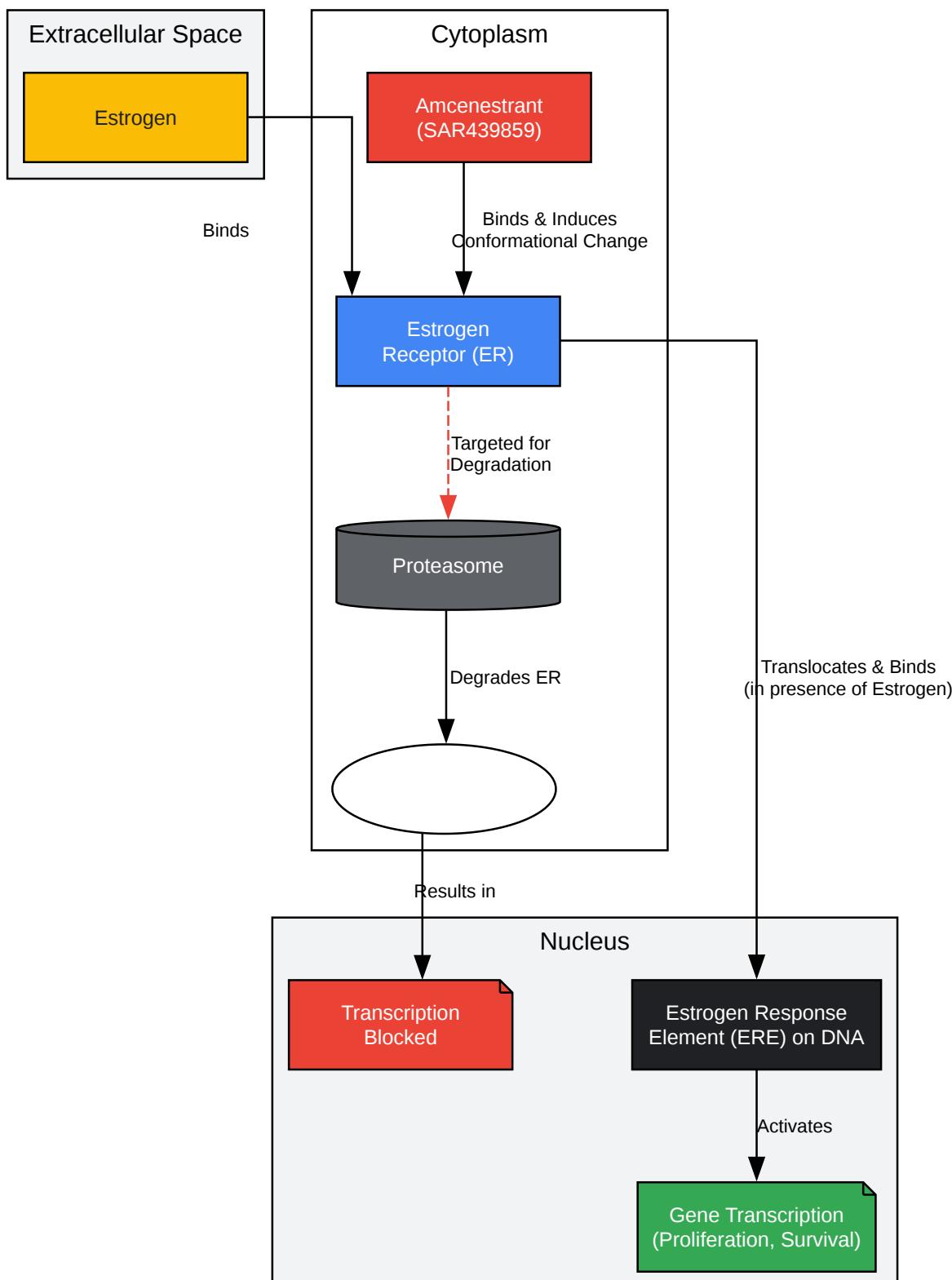
Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₃₁ H ₃₀ Cl ₂ FNO ₃	[1][6]
Molecular Weight	554.48 g/mol	[2]
Exact Mass	553.1587 Da	[2]
Topological Polar Surface Area	49.8 Å ²	[1][5]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	3	[7]
Rotatable Bonds	8	[7]
XLogP	8.95	[7]
Solubility	Poorly soluble in water (0.000015 g/mL at 25°C). Sparingly soluble in DMSO (1-10 mg/ml).	[6][8]

Mechanism of Action

Amcenestrant functions as a selective estrogen receptor degrader (SERD). Its primary mechanism involves binding to the estrogen receptor (ER), which leads to a conformational change in the receptor protein.[2][5] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of the ER

prevents its translocation to the nucleus, binding to estrogen response elements (EREs) on DNA, and subsequent transcription of genes that promote cell proliferation and survival.^[4] This dual action of antagonism and degradation is intended to provide a more complete shutdown of ER signaling compared to selective estrogen receptor modulators (SERMs) that only block the receptor.



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Figure 1: Mechanism of Action of **Amcenestrant** in the Estrogen Receptor Signaling Pathway.

Preclinical Data

Amcenestrant demonstrated potent and broad anti-tumor activity in a range of preclinical models, including those with mutations in the estrogen receptor alpha (ESR1) gene, which are a common mechanism of resistance to endocrine therapies.

In Vitro Efficacy

Assay	Cell Line / Target	Result (EC ₅₀)	Source
ER α Degradation	MCF-7	0.2 nM	[9]
Anti-proliferation	MCF-7 (Wild-type ER α)	20 nM	[6]
Anti-proliferation	MCF-7 (ER α Y537S mutant)	331 nM	[6]
Anti-proliferation	MCF-7 (ER α D538G mutant)	595 nM	[6]

In Vivo Efficacy & Pharmacokinetics

Amcenestrant showed significant tumor regression in various breast cancer xenograft models and demonstrated good oral bioavailability across species.

Model / Species	Dosing	Outcome	Source
In Vivo Efficacy	Patient-Derived	100 mg/kg/day	
	Xenograft (PDX)	reduced tumor volume	[6]
	Mouse Model	more than fulvestrant	
In Vivo Efficacy	MCF-7 Xenograft (ESR1-Y537S mutant)	25 mg/kg/BID led to tumor regression	[9]

Pharmacokinetic Parameter	Mouse	Rat	Dog	Source
Bioavailability	54-76%	54-76%	54-76%	[9]
Clearance (L/h·kg)	0.03-1.92	0.03-1.92	0.03-1.92	[9]
Volume of Distribution (V_{ss} , L/kg)	0.5-6.1	0.5-6.1	0.5-6.1	[9]
Half-life ($T_{1/2}$, h)	1.98	4.13	9.80	[9]

Experimental Protocols

The preclinical evaluation of **Amcenestrant** involved standard in vitro and in vivo assays to determine its efficacy and mechanism of action.

In Vitro Cell Proliferation Assay (MCF-7)

This assay is used to measure the ability of a compound to inhibit the growth of ER+ breast cancer cells.

- Cell Culture: MCF-7 cells are maintained in RPMI medium with phenol red. Prior to the assay, cells are cultured for several days in phenol-free media supplemented with charcoal-stripped fetal bovine serum to remove exogenous estrogens.[10]
- Seeding: Cells are seeded into 96-well plates at a density of approximately 400 cells per well in a hormone-free medium.[10]
- Treatment: After a 24-72 hour adaptation period, cells are treated with serial dilutions of **Amcenestrant** or a vehicle control (e.g., DMSO).[11]
- Incubation: Plates are incubated for 6-7 days, with media and compound being refreshed periodically.[10]
- Quantification: Cell viability is assessed using a colorimetric assay such as Sulforhodamine B (SRB) or MTS, which measures metabolic activity, or by direct cell counting.[12][13] The

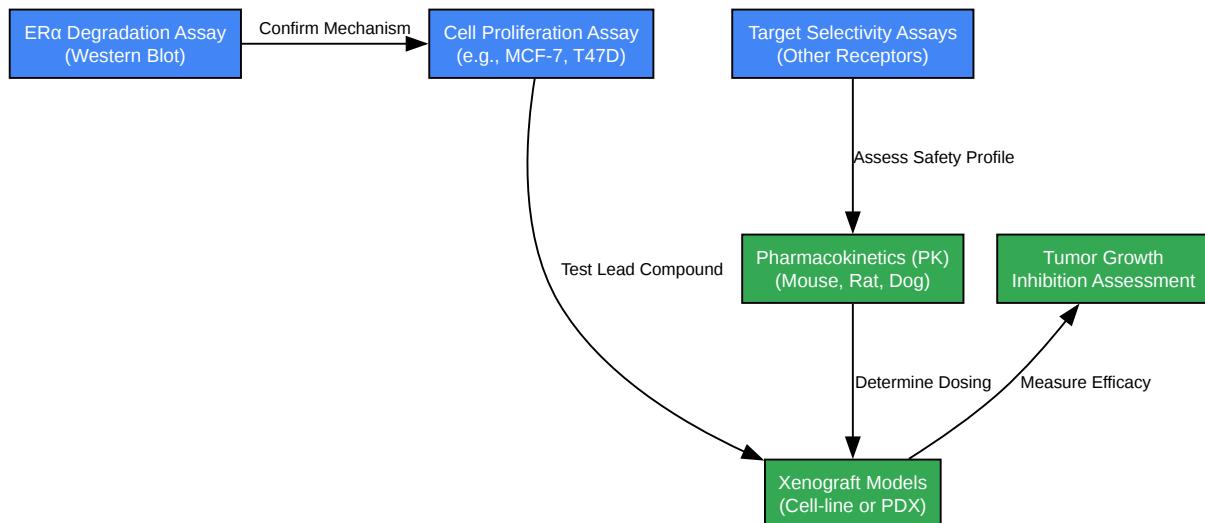
absorbance is read on a plate reader.

- Analysis: The results are used to calculate the EC₅₀ value, which is the concentration of the drug that inhibits cell proliferation by 50%.

Western Blot for ER α Degradation

This technique is used to quantify the amount of ER α protein in cells after treatment with a SERD.

- Cell Treatment: ER+ breast cancer cells (e.g., MCF-7) are plated and treated with various concentrations of **Amcenestrant** for a specified time (e.g., 3-24 hours).[12]
- Lysis: Cells are washed and then lysed using a suitable lysis buffer (e.g., PhosphoSafe Lysis Buffer) to extract total cellular proteins.[12]
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bradford protein assay.[12]
- Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel to separate the proteins by size.[11]
- Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[11]
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to ER α . After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[11]
- Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured by an imaging system. The intensity of the ER α band is quantified and compared to a loading control (e.g., β -actin) to determine the extent of protein degradation.[11]



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Figure 2: General Experimental Workflow for Preclinical Evaluation of a SERD.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

- Cell/Tissue Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically (in the mammary fat pad) injected with human breast cancer cells (e.g., MCF-7) or implanted with fragments from a patient's tumor (PDX model).[14][15]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[16]
- Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives **Amcenestrant** orally at a predetermined dose and schedule, while the control group receives a vehicle.[16]
- Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.[16]
- Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

Clinical Development and Discontinuation

Amcenestrant was evaluated in several clinical trials, including the AMEERA series, as both a monotherapy and in combination with other agents like the CDK4/6 inhibitor palbociclib.

Early phase trials showed that **amcenestrant** had a favorable safety profile and demonstrated encouraging antitumor activity in heavily pretreated patients with ER+/HER2- advanced breast cancer.[3] However, the global clinical development program for **amcenestrant** was discontinued in August 2022. The decision was based on a prespecified interim analysis of the Phase 3 AMEERA-5 trial, where an Independent Data Monitoring Committee concluded that the combination of **amcenestrant** with palbociclib did not meet the prespecified boundary for continuation compared to the control arm (letrozole plus palbociclib). No new safety signals were observed. Subsequently, all other studies of **amcenestrant**, including the AMEERA-3 and AMEERA-6 trials, were also discontinued.

Conclusion

Amcenestrant is a potent, orally bioavailable selective estrogen receptor degrader that demonstrated significant promise in preclinical studies, effectively inhibiting the growth of both wild-type and mutant ER-positive breast cancer models. Despite its promising preclinical profile and early clinical activity, it ultimately did not demonstrate a sufficient clinical benefit in Phase 3 trials to warrant continued development. The comprehensive dataset generated from the **amcenestrant** program, however, contributes valuable insights into the development of next-generation oral SERDs and the complex biology of endocrine resistance in breast cancer.

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